

Quantitative Data on Refametinib-Induced pERK Inhibition

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Compound Focus: Refametinib

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The following table summarizes key experimental findings from a study that investigated the effects of **Refametinib** administered to mice via drinking water [1].

| Experimental Measure | Findings in 50 mg/kg/day Dose Group | Significance/Notes |
|---|-------------------------------------|---|
| Refametinib Plasma Levels | Achieved levels > 1.2 µg/mL | This concentration is considered an active plasma level [1]. |
| pERK/total ERK in Aortic Tissue | Significant reduction | Compared to untreated control mice [1]. |
| pERK/total ERK in Myocardial Tissue | Significant reduction | Compared to untreated control mice [1]. |
| Mortality in Higher Dose Group (75 mg/kg/day) | Relatively high (n=5) | Suggests a narrow therapeutic window; care must be taken not to exceed toxic doses [1]. |

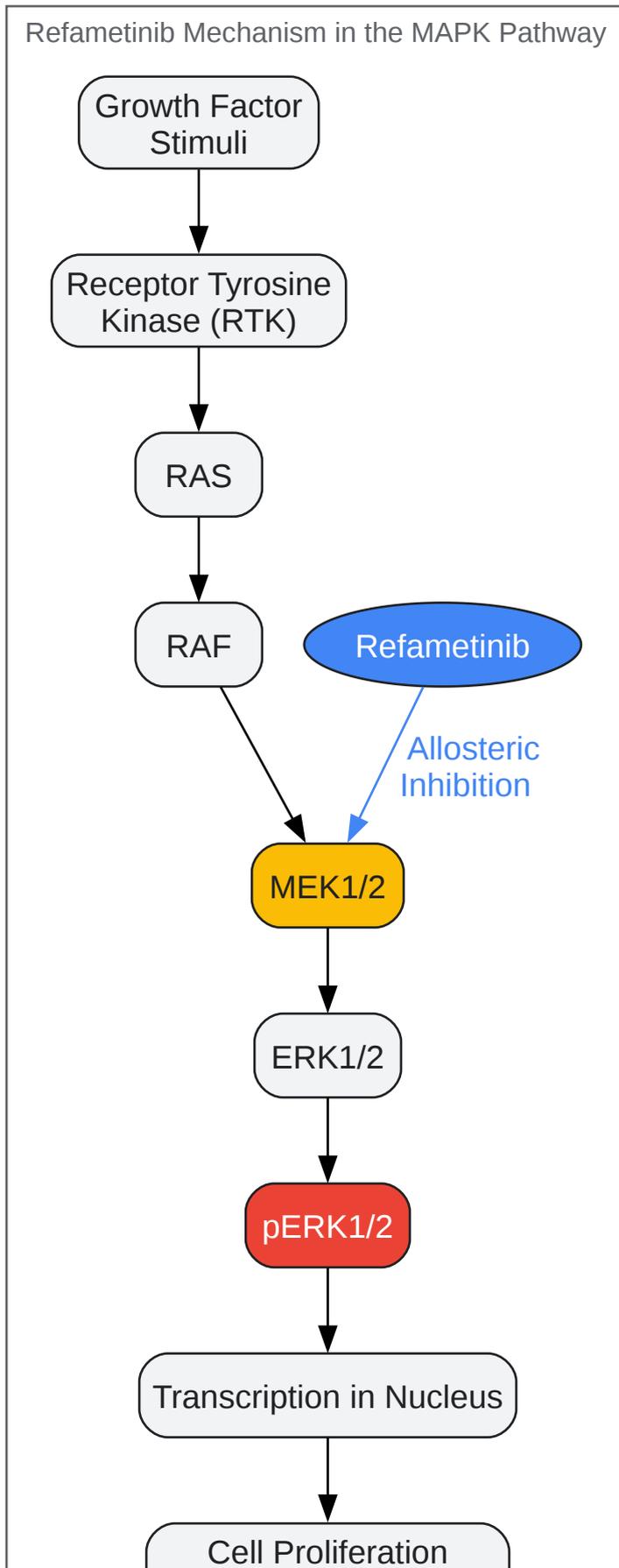
Detailed Experimental Protocol

The key study provides the following methodological details for validating pERK inhibition [1]:

- **Animal Model:** 16-week-old male wild-type C57Bl/6J mice.
- **Formulation & Administration:** A novel drinking water formulation of **Refametinib** was developed using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a vehicle to avoid the stress of oral gavage. The stability of this preparation was confirmed over 7 days when drinking bottles were protected from light [1].
- **Dosing Regimen:** One group of mice received a daily dose of 50 mg/kg of **Refametinib** via the supplemented drinking water for 7 days. A higher dose group of 75 mg/kg/day was also tested but showed high mortality [1].
- **Tissue Analysis:** After the treatment period, aortic and myocardial tissues were harvested. The protein levels of phosphorylated ERK (pERK) and total ERK were quantified, and the **pERK/total ERK ratio was calculated** to demonstrate target engagement and inhibition of the MEK-ERK signaling pathway [1].

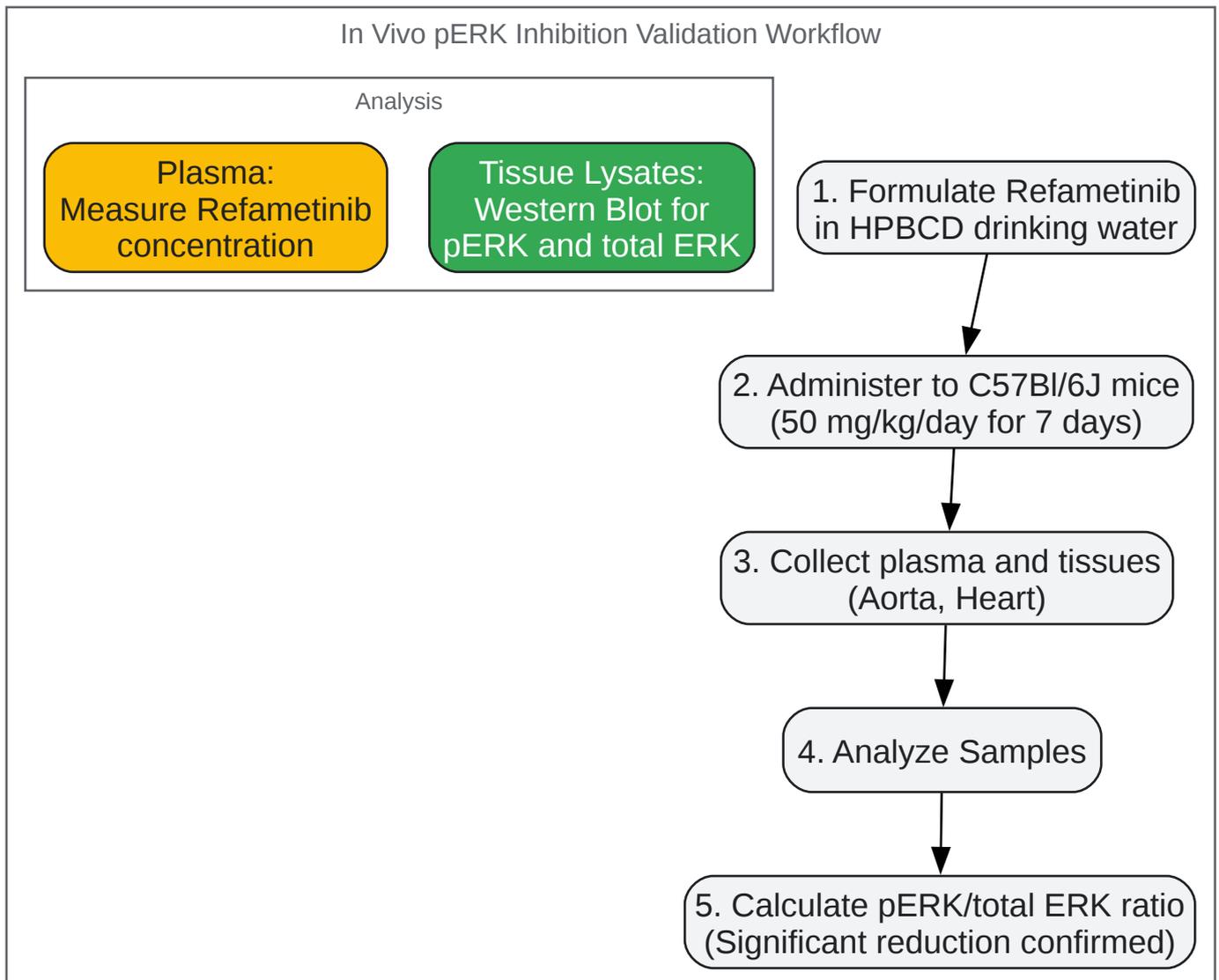
Refametinib in the MAPK Signaling Pathway and Experimental Workflow

The diagrams below illustrate the role of **Refametinib** in the MAPK pathway and the experimental workflow from the cited study.



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Key Insights for Researchers

- **Robust Target Engagement:** The data confirms that **Refametinib** effectively engages its target in vivo, significantly reducing pERK levels in cardiovascular tissues relevant to cancer and aortic aneurysm research [1].

- **Alternative Administration Method:** The study validates a less stressful **drinking water administration method** as a viable alternative to oral gavage for long-term studies in mice, without loss of drug efficacy [1].
- **Therapeutic Window Consideration:** The high mortality at the 75 mg/kg/day dose highlights a **narrow therapeutic index**. Dosing must be carefully optimized to avoid toxicity while maintaining efficacy [1].
- **Broader Context: Refametinib** has also demonstrated potent antitumor activity and synergy with other agents like sorafenib in preclinical models of hepatocellular carcinoma (HCC), further supporting its role as an effective MEK inhibitor [2] [3].

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